molecular formula C13H17NO5 B13547291 Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate

Cat. No.: B13547291
M. Wt: 267.28 g/mol
InChI Key: FOXIEYBULFPSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with methanol. One common method involves the reaction of 3-amino-2-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be employed to remove the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines and subsequent substituted products.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions. This allows for the sequential addition of other functional groups and the construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate
  • Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
  • (S)-2-{[(tert-Butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate is unique due to the presence of both a hydroxyl group and a Boc-protected amino group on the benzene ring. This combination of functional groups provides versatility in synthetic applications and allows for the selective modification of the molecule.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-5-6-8(10(9)15)11(16)18-4/h5-7,15H,1-4H3,(H,14,17)

InChI Key

FOXIEYBULFPSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.